molecular formula C7H3Cl2FO4S B1453270 3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 1242339-12-3

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B1453270
CAS No.: 1242339-12-3
M. Wt: 273.06 g/mol
InChI Key: HMQWQWDIXSLBGM-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO4S and its molecular weight is 273.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-5-chlorosulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQWQWDIXSLBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS No. 1242339-12-3) is a compound of interest in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a chlorosulfonyl group and a fluorine atom attached to a benzoic acid structure, which significantly influences its reactivity and biological interactions. The molecular formula is C7H3Cl2FO4S, with a molecular weight of 273.07 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The chlorosulfonyl group may act as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Protein Interaction : This compound can bind to specific proteins, modulating their function and affecting various signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes the inhibitory concentrations (IC50) observed in different studies:

Cell Line IC50 (μM) Effect
SJSA-10.22Moderate tumor growth inhibition
MDA-MB-2310.15High antiproliferative activity
A549 (Lung cancer)0.24Significant inhibition

These findings suggest that the compound may disrupt cellular processes critical for tumor growth.

Mechanistic Studies

Mechanistic investigations reveal that the compound can induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating cell cycle and apoptosis. Studies have shown that treatment with this compound leads to increased levels of p53 and its downstream targets, promoting cell death in cancerous cells.

Case Studies

  • Xenograft Models : In vivo studies using xenograft models demonstrated that daily administration of this compound at doses of 100 mg/kg resulted in significant tumor regression in SJSA-1 xenografts.
  • Pharmacodynamics : A pharmacodynamic study indicated that the compound effectively upregulates proteins associated with apoptosis and cell cycle arrest within hours of administration, showcasing its rapid action on tumor cells.

Toxicity Profile

While the compound exhibits potent biological activity, it is essential to consider its toxicity profile. Initial assessments indicate that at higher doses, there may be adverse effects including cellular necrosis and apoptosis in non-target tissues. Further studies are required to establish a detailed safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Reactant of Route 2
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3-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.